Polyinosinic-polycytidylic Acid (potassium salt)
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Overview
Description
Polyinosinic-polycytidylic acid (Poly (I:C)) is a double-stranded homopolymer used as a model RNA to study cell signaling at the level of TLR3 . It is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections .
Molecular Structure Analysis
Polyinosinic-polycytidylic acid (Poly (I:C)) is a double-stranded homopolymer. It is comprised of long strands of inosine poly (I) homopolymer annealed to strands of cytidine poly © homopolymer .Physical and Chemical Properties Analysis
Polyinosinic-polycytidylic acid (potassium salt) is a lyophilized powder. It is composed of Poly (I) • Poly ©, 10% (balance buffer salts as sodium chloride and sodium phosphate). It should be stored in desiccated conditions at −20°C .Scientific Research Applications
Cancer Treatment and Immunotherapy : Polyinosinic-polycytidylic acid is a synthetic analog of double-stranded RNA and functions as an agonist of toll-like receptor 3 and retinoic acid-inducible gene I-like receptors. It has shown potential in cancer treatment by enhancing innate and adaptive immune responses, altering the tumor microenvironment, and directly triggering apoptosis in some cancer cells (Cheng & Xu, 2010).
Inhibition of Chemically Induced Tumorigenesis : Research has demonstrated that Polyinosinic-polycytidylic acid can inhibit the formation of skin tumors in mice, suggesting its potential as a protective agent against certain types of cancer (Gelboin & Levy, 1970).
Effects on Immune Response : Polyinosinic-polycytidylic acid can influence the immune response, showing temporary inhibition of the growth rate of transplanted tumors, and affecting both humoral and cellular immunity in hosts (Fisher, Cooperband, & Mannick, 1972).
Inhibition of DNA Synthesis : The compound has been found to inhibit isoproterenol-stimulated DNA synthesis in salivary glands of mice, indicating a selective mechanism of action (Serota & Baserga, 1970).
Variability in Induced Immune Response : The molecular weight of Polyinosinic-polycytidylic acid may impact its immune-activating potential, suggesting that its molecular weight is an important consideration in experimental designs (Careaga et al., 2018).
Use as a Vaccine Adjuvant : Polyinosinic-polycytidylic acid can be utilized as a PAMP-adjuvant in vaccines, modulating and optimizing antigen-specific immune responses (Martins, Bavari, & Salazar, 2015).
Toxicity Studies : Research has also been conducted on the pathological effects of Polyinosinic-polycytidylic acid, especially in lethal or near-lethal doses, to understand its potential for inducing dangerous toxicity in clinical trials against cancer (Philips et al., 1971).
Induction of Apoptosis in Pancreatic Cancer Cells : Polyinosinic-polycytidylic acid has been shown to trigger apoptosis in pancreatic ductal adenocarcinoma cells and inhibit tumor growth in vivo, suggesting its therapeutic potential for pancreatic cancer (Bhoopathi et al., 2014).
Mechanism of Action
Mode of Action
Poly (I:C) is a synthetic analog of double-stranded RNA, structurally similar to dsRNA present in some viruses . It binds to TLR3 and activates the transcription factor interferon regulator factor 3 (IRF3) following the initiation of TIR domain-containing adaptor protein (TRIF)-dependent TLR signaling . This interaction triggers downstream signaling cascades .
Pharmacokinetics
It’s known that the physicochemical properties of poly (i:c) have been optimized to generate derivatives with increased stability in body fluids, such as polyiclc, or reduced toxicity through reduced stability in body fluids, such as poly i:c 12 u .
Result of Action
The interaction of Poly (I:C) with its targets leads to various molecular and cellular effects. For instance, transfection of Poly (I:C) into NIT-1 cells has been used as a model of intracellular dsRNA-induced β cell apoptosis . Eighteen hours post transfection, 45% of the cells were apoptotic with an increase in NF-kB, p50/p65 nuclear translocation, and cleavage of caspases 3 and 8, as well as transcriptional induction of caspase 12, Fas, IL-15, and the TNF receptor-associated ligand (TRAIL) .
Action Environment
It’s known that poly (i:c) can be used to generate stable mature dendritic cells in vitro , suggesting that the cellular environment plays a crucial role in its action.
Safety and Hazards
Future Directions
Polyinosinic-polycytidylic acid (potassium salt) is used as an immunostimulant and is a common tool for scientific research on the immune system . It has been suggested that Poly (I:C) is one of the most appropriate generators of stable mature dendritic cells (DC). These mature DC might generate in vivo effective immune responses after injection due to their ability to secrete bioactive IL-12 after CD40 ligation .
Biochemical Analysis
Biochemical Properties
Polyinosinic-polycytidylic Acid (potassium salt) is known to interact with toll-like receptor 3 (TLR3), which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . It is structurally similar to double-stranded RNA, which is present in some viruses and is a “natural” stimulant of TLR3 . Thus, Polyinosinic-polycytidylic Acid (potassium salt) can be considered a synthetic analog of double-stranded RNA .
Cellular Effects
Polyinosinic-polycytidylic Acid (potassium salt) has been shown to induce apoptosis in some cancer cells . It has also been suggested that Polyinosinic-polycytidylic Acid (potassium salt) is one of the most appropriate generators of stable mature dendritic cells (DC) . These mature DC might generate in vivo effective immune responses after injection due to their ability to secrete bioactive IL-12 after CD40 ligation .
Molecular Mechanism
The activation of TLR3 by Polyinosinic-polycytidylic Acid (potassium salt) triggers downstream signaling cascades, leading to the production of type I interferons and other cytokines . This compound binds TLR3 and activates the transcription factor interferon regulator factor 3 (IRF3) following the initiation of TIR domain-containing adaptor protein (TRIF)-dependent TLR signaling .
Temporal Effects in Laboratory Settings
Transfection of Polyinosinic-polycytidylic Acid (potassium salt) into NIT-1 cells has been used as a model of intracellular dsRNA-induced β cell apoptosis . Eighteen hours post transfection, 45% of the cells were apoptotic with an increase in NF-kB, p50/p65 nuclear translocation, and cleavage of caspases 3 and 8, as well as transcriptional induction of caspase 12, Fas, IL-15, and the TNF receptor-associated ligand (TRAIL) .
Dosage Effects in Animal Models
In animal models, Polyinosinic-polycytidylic Acid (potassium salt) has been shown to induce a significant decrease in the growth of pulmonary metastases in tumor-bearing mice . The amount of lung foci was reduced to approximately 40% .
Metabolic Pathways
Polyinosinic-polycytidylic Acid (potassium salt) is involved in the innate immune response against viral pathogens through the TLR3 pathway .
Transport and Distribution
Polyinosinic-polycytidylic Acid (potassium salt) is recognized by TLR3, which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . This suggests that Polyinosinic-polycytidylic Acid (potassium salt) is transported and distributed within cells and tissues via endosomal pathways.
Subcellular Localization
Polyinosinic-polycytidylic Acid (potassium salt) is recognized by TLR3, which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . This suggests that Polyinosinic-polycytidylic Acid (potassium salt) is localized in the endosomal compartment of these cells.
Properties
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P.K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,10-;4-,6-,7-,8-;/m11./s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPUABRWHJGXNJ-VRQAYDGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[K] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[K] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27KN7O16P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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